![molecular formula C13H8Cl3NO3 B14403915 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene CAS No. 88253-92-3](/img/structure/B14403915.png)
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene is an organic compound characterized by the presence of three chlorine atoms, a nitro group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process may include:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce trichlorobenzene.
Nitration: The trichlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: Finally, the nitrotrichlorobenzene undergoes a methoxylation reaction with methanol in the presence of a base such as sodium methoxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 1,2,4-Trichloro-5-[(3-aminophenyl)methoxy]benzene.
Oxidation: Formation of 1,2,4-Trichloro-5-[(3-carboxyphenyl)methoxy]benzene.
Scientific Research Applications
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methoxy group may also contribute to the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar structure with an additional chlorine atom.
1,3,5-Trichloro-2-methoxybenzene: Lacks the nitro group but has a similar arrangement of chlorine and methoxy groups.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
Uniqueness
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of chlorine, nitro, and methoxy groups in this particular arrangement makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
88253-92-3 |
|---|---|
Molecular Formula |
C13H8Cl3NO3 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
1,2,4-trichloro-5-[(3-nitrophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H8Cl3NO3/c14-10-5-12(16)13(6-11(10)15)20-7-8-2-1-3-9(4-8)17(18)19/h1-6H,7H2 |
InChI Key |
QQNBFQVNIMMIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)
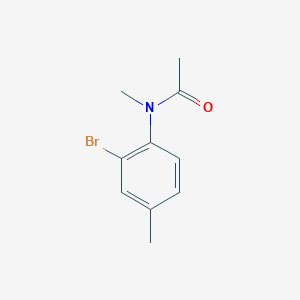
![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)

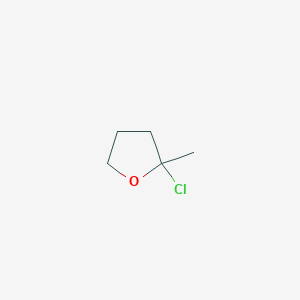
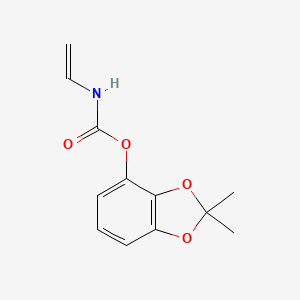
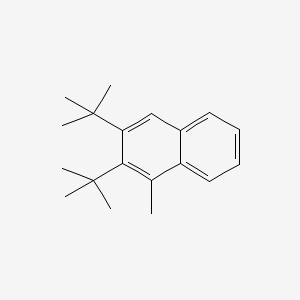
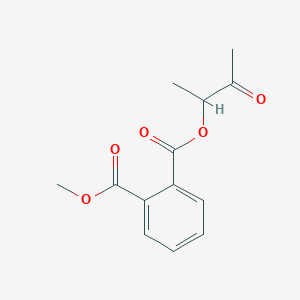
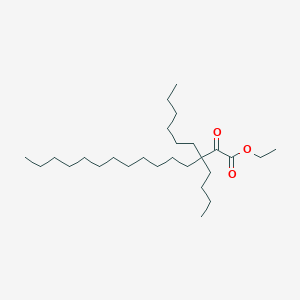

![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
